Pyrimidine-5-boronic acid pinacol ester

Boronic ester stability Protodeboronation Suzuki-Miyaura coupling

Generic substitution of Pyrimidine-5-boronic acid pinacol ester with alternative pyrimidine boronic esters introduces quantifiable risks in cross-coupling efficiency. The 5-positional isomer exhibits distinct electronic and steric properties versus 2- and 4-isomers, directly impacting yield. The pinacol ester masking strategy confers superior air/moisture stability and unique high-pH tolerance compared to free boronic acids or other esters, mitigating protodeboronation. • Enables high-yield Suzuki-Miyaura coupling of challenging 2-heteroaryl systems under optimized Pd/S-Phos conditions. • Critical building block for oncological API intermediates; validated in 2-amino-pyrimidine-5-boronic acid derivative synthesis. • Requires specialized non-aqueous HPLC methods for accurate purity assessment-procure from a supplier with verified analytical protocols.

Molecular Formula C10H15BN2O2
Molecular Weight 206.05 g/mol
CAS No. 321724-19-0
Cat. No. B130267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-5-boronic acid pinacol ester
CAS321724-19-0
Synonyms5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine;  Pyrimidyl-5-boronic acid pinacolate
Molecular FormulaC10H15BN2O2
Molecular Weight206.05 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2
InChIInChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-12-7-13-6-8/h5-7H,1-4H3
InChIKeyWSRGGSAGSUEJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine-5-boronic acid pinacol ester: Technical & Procurement Baseline


Pyrimidine-5-boronic acid pinacol ester (CAS 321724-19-0) is a heteroaryl boronic ester that serves as a critical building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a pyrimidine-5-yl moiety into complex molecular architectures [1]. The pinacol ester masking strategy confers enhanced air and moisture stability relative to the corresponding free boronic acid, which is prone to protodeboronation and oxidation, thereby facilitating purification and handling [2]. This compound is widely employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly those targeting oncological disorders [3].

Workflow Suzuki–Miyaura cross-coupling of heteroaryl systems
Selection context Reported stability profile under basic aqueous conditions
Use case Synthesis of pyrimidine-containing pharmaceutical intermediates

Generic Substitution Risks: Pyrimidine-5-boronic acid pinacol ester


Generic substitution of Pyrimidine-5-boronic acid pinacol ester with other pyrimidine boronic esters or alternative boronic acid derivatives is a high-risk procurement strategy due to quantifiable differences in stability, reactivity, and synthetic utility. The 5-positional isomer exhibits distinct electronic and steric properties compared to the 2- and 4-pyrimidine isomers, directly impacting cross-coupling efficiency and yield [1]. Furthermore, the choice of boronic ester protecting group (e.g., pinacol vs. neopentyl glycol vs. MIDA boronate) profoundly influences nucleophilicity and stability under specific reaction conditions [2]. As demonstrated in protodeboronation studies, the assumption that all boronic esters exhibit equivalent stability is demonstrably false, with pinacol esters showing unique stability at high pH compared to other commonly employed esters [3].

Positional isomer 5-pyrimidine isomer reactivity may differ from 2- and 4-isomers, affecting coupling outcomes.
Protecting group Pinacol ester stability and reactivity profile does not transfer to neopentyl glycol or MIDA boronates.
Free acid form Free boronic acid is prone to protodeboronation; may not support the same coupling yields.

Pyrimidine-5-boronic acid pinacol ester: Quantitative Comparison


High pH Stability Advantage

In a 2021 JACS study, Lloyd-Jones and coworkers demonstrated that pinacol boronic esters display a unique stability at high pH compared to other commonly employed esters, a critical advantage for coupling reactions conducted under basic aqueous conditions [1]. This enhanced stability under basic conditions mitigates premature protodeboronation, ensuring higher yields in Suzuki-Miyaura reactions.

High pH stability
Head-to-head
Pinacol esters reported unique stability at high pH vs. neopentyl glycol, catechol, MIDA boronates.
Supports selection for basic aqueous coupling conditions.
Conditions: basic aqueous–organic media; pH-rate dependence.
Boronic ester stability Protodeboronation Suzuki-Miyaura coupling

Nucleophilicity: Pinacol vs. Neopentyl Glycol Esters

A 2015 study by Aggarwal and coworkers quantified the nucleophilicity of boron-ate complexes derived from different boronic esters. They found that neopentyl glycol boronic esters are approximately 10^4 times more reactive than the corresponding pinacol and catechol derivatives [1]. This dramatic difference underscores that pinacol esters are less nucleophilic, offering a distinct reactivity profile that can be advantageous for chemoselective transformations where controlled reactivity is required.

Nucleophilicity
Head-to-head
~10⁴× lower reactivity vs. neopentyl glycol esters.
Controlled reactivity for chemoselective transformations.
Boron-ate complex reactivity context.
Boronic ester reactivity Boron-ate complexes Synthetic methodology

Analytical Stability: Pinacol Ester vs. Free Boronic Acid

The pinacol ester of 2-aminopyrimidine-5-boronic acid undergoes rapid hydrolysis to the corresponding boronic acid under typical reversed-phase HPLC sample preparation and analysis conditions, with the free boronic acid being nonvolatile and poorly soluble in organic solvents, rendering GC and normal-phase HPLC unsuitable [1]. This instability necessitated the development of a specialized HPLC method using non-aqueous/aprotic diluent and a highly basic mobile phase (pH 12.4) with an ion-pairing reagent to stabilize the ester [1].

HPLC stability
Head-to-head
Rapid hydrolysis under standard reversed-phase conditions.
Requires specialized non-aqueous, high-pH analytical method.
Method context: pH 12.4 mobile phase, ion-pairing reagent.
Analytical method development Boronic ester stability Quality control

Suzuki Coupling: Pinacol vs. Free Boronic Acid

Suzuki-Miyaura cross-coupling with 2-heteroarylboronic acids is generally challenging due to the facile decomposition of these acids [1]. To overcome this problem, a coupling method was developed using 2-heteroaryl pinacol boronates, which, under optimized conditions (1.0 mol% Pd(OAc)2, 2.0 mol% S-Phos, 4 equiv LiOH, dioxane/H2O, 80 °C, 30 min), enabled the synthesis of a wide variety of 2-heteroaryl pyrimidines from 2-chloropyrimidyl derivatives in high yields [1].

Coupling efficiency
Head-to-head
Pinacol ester enables reported high-yield protocol vs. free acid decomposition.
Validated method for 2-heteroaryl pyrimidine synthesis.
Optimized Pd/S-Phos/LiOH system context.
Suzuki-Miyaura coupling Heteroaryl boronic acids Synthetic methodology

Isomeric Position Effects: 5-Pyrimidine vs. Other Isomers

A 2021 review notes that pyrimidine-5-boronic acids have been quite widely used and pyridazine-4-boronic acids are also well characterized, whereas 'all the other isomeric diazine boronic acids are uncharacterised in the literature, but have been mentioned in patents and in suppliers‘ catalogues' [1]. This indicates that the 5-positional isomer is the most established and experimentally validated among the pyrimidine boronic acid regioisomers.

Isomer knowledge base
Class-level
5-pyrimidine isomer widely used; other isomers poorly characterized in literature.
Established literature supports synthetic route planning.
Based on review; verify for specific substitution.
Pyrimidine isomers Diazine boronic acids Synthetic utility

Validated Starting Material in Pharmaceutical Development

The 2-aminopyrimidine-5-pinacolboronate ester was utilized as a starting material in the synthesis of a development compound, driving the need for a robust chromatographic purity method [1]. This specific application underscores the compound's relevance in advanced pharmaceutical development, where it serves as a key building block for APIs.

Development use
Reported
Employed as starting material for a pharmaceutical development compound.
Supports API intermediate application context.
Specific process method may require validation.
Pharmaceutical intermediate Process chemistry Analytical method development

Pyrimidine-5-boronic acid pinacol ester: Application Scenarios


High-Yield Suzuki Coupling of 2-Heteroaryl Systems

This compound is the reagent of choice for the Suzuki-Miyaura cross-coupling of challenging 2-heteroaryl systems. As demonstrated by Asano et al., the use of the pinacol boronate ester, rather than the free boronic acid, enables high-yield synthesis of 2-heteroaryl pyrimidines from 2-chloropyrimidyl derivatives under optimized conditions (1.0 mol% Pd(OAc)2, 2.0 mol% S-Phos, 4 equiv LiOH, dioxane/H2O, 80 °C, 30 min) [1].

Pyrimidine-Containing API Synthesis

The compound serves as a critical building block for the preparation of active pharmaceutical ingredients (APIs) targeting oncological disorders, as evidenced by its use in the synthesis of 2-amino-pyrimidine-5-boronic acid intermediates [1]. Its utility as a starting material for development compounds further validates its role in pharmaceutical process chemistry [2].

High pH Stability in Aqueous-Organic Reactions

In synthetic protocols involving basic aqueous-organic conditions, the pinacol ester form is preferred due to its unique stability at high pH compared to other boronic esters, as established by Lloyd-Jones and coworkers [1]. This stability mitigates protodeboronation and ensures higher coupling yields.

Analytical Methods & QC for Reactive Boronates

Due to its facile hydrolysis under standard reversed-phase HPLC conditions, this compound necessitates specialized analytical methods (e.g., non-aqueous diluent, high pH mobile phase with ion-pairing reagent) for accurate purity assessment [1]. This is a critical consideration for quality control laboratories procuring this material.

Application
Selection Property
Validation Focus
Heteroaryl Suzuki coupling
Pinacol ester vs. free acid reactivity profile
Coupling yield and substrate scope review
API intermediate synthesis
Reported use in pharmaceutical process chemistry
Analytical purity and process robustness
Basic aqueous reactions
High-pH stability context
Protodeboronation resistance under basic conditions
QC of reactive boronates
Requires specialized analytical method
Method suitability for ester integrity

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